molecular formula C28H30N2O3S B11656316 17-[4-(Methylsulfanyl)-1-oxo-1-(1-piperidinyl)-2-butanyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

17-[4-(Methylsulfanyl)-1-oxo-1-(1-piperidinyl)-2-butanyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Cat. No.: B11656316
M. Wt: 474.6 g/mol
InChI Key: NGEXPXBTNLOQIS-UHFFFAOYSA-N
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Description

“17-[4-(Methylsulfanyl)-1-oxo-1-(1-piperidinyl)-2-butanyl]-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione” is a complex organic compound characterized by its unique pentacyclic structure and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “17-[4-(Methylsulfanyl)-1-oxo-1-(1-piperidinyl)-2-butanyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione” involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Typical synthetic routes may involve:

    Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions.

    Functional Group Introduction: Addition of the methylsulfanyl, piperidinyl, and oxo groups through nucleophilic substitution and oxidation reactions.

    Purification: Use of chromatographic techniques to purify the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scale-Up of Cyclization Reactions: Using large-scale reactors for the cyclization steps.

    Automated Purification Systems: Implementing automated chromatography for efficient purification.

    Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“17-[4-(Methylsulfanyl)-1-oxo-1-(1-piperidinyl)-2-butanyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione” can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules with multiple rings and functional groups.

Biology

In biological research, this compound may be used as a probe to study the interactions of pentacyclic structures with biological macromolecules.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways or receptors, given the compound’s unique structure and functional groups.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “17-[4-(Methylsulfanyl)-1-oxo-1-(1-piperidinyl)-2-butanyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Signal Modulation: Modulation of signaling pathways through interaction with key proteins.

Comparison with Similar Compounds

Similar Compounds

    17-Azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: A similar compound lacking the methylsulfanyl and piperidinyl groups.

    17-[4-(Methylsulfanyl)-1-oxo-2-butanyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: A compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of “17-[4-(Methylsulfanyl)-1-oxo-1-(1-piperidinyl)-2-butanyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione” lies in its combination of a pentacyclic core with diverse functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H30N2O3S

Molecular Weight

474.6 g/mol

IUPAC Name

17-(4-methylsulfanyl-1-oxo-1-piperidin-1-ylbutan-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C28H30N2O3S/c1-34-16-13-21(26(31)29-14-7-2-8-15-29)30-27(32)24-22-17-9-3-4-10-18(17)23(25(24)28(30)33)20-12-6-5-11-19(20)22/h3-6,9-12,21-25H,2,7-8,13-16H2,1H3

InChI Key

NGEXPXBTNLOQIS-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)N1CCCCC1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Origin of Product

United States

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